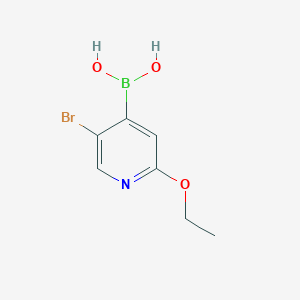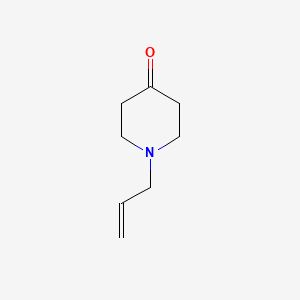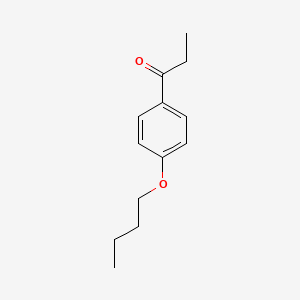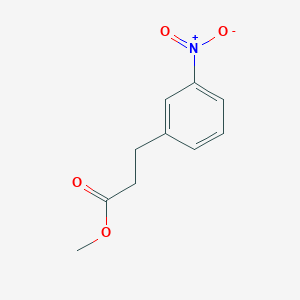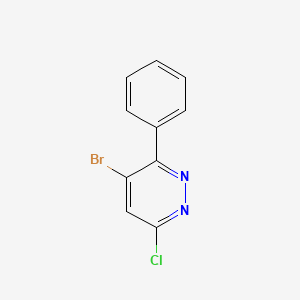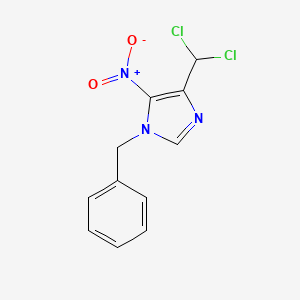
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-4-(chloromethyl)benzene” is a compound that has a structure somewhat similar to the one you’re asking about . It’s a benzyl compound with a chloromethyl group .
Synthesis Analysis
There are several methods for synthesizing piperidone derivatives, which are structurally similar to the compound you’re interested in . One method involves the O-propargylation of commercially available 4-hydroxy benzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “1-Benzyl-4-(chloromethyl)benzene”, has been determined . These compounds often have a central, strictly planar 1,2,3-triazolyl ring flanked by C- and N-bound benzyl and 4-nitrobenzene substituents, respectively .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve crossed aldol reactions . These reactions are carried out by way of the corresponding boron bisenolate to stereoselectively furnish the desired products .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “1-Benzyl-4-(chloromethyl)benzene”, have been analyzed . This compound has a molecular weight of 216.70 g/mol and a complexity of 164 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The imidazole moiety is a crucial component in the design of antimicrobial hybrids and conjugates. “1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole” can be utilized in the synthesis of compounds targeting antibiotic-resistant bacteria, particularly the ESKAPE pathogens . These pathogens are known for their ability to “escape” the effects of antibiotics and are a significant cause of nosocomial (hospital-acquired) infections. The compound’s structure allows for the creation of molecular hybrids that can potentially overcome bacterial resistance mechanisms.
Synthesis of Molecular Hybrids
Molecular hybrids incorporating the imidazole ring are synthesized for their enhanced pharmacological properties. The dichloromethyl and nitro groups in “1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole” may contribute to the formation of hybrids with improved antibacterial activity. These hybrids can be synthesized through various chemical reactions, potentially yielding compounds with a broad spectrum of activity against different bacterial strains .
Development of Antimicrobial Conjugates
The compound can serve as a precursor for the development of antimicrobial conjugates. By linking the pharmacophoric constituents of “1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole” with other bioactive molecules through a linker or spacer, researchers can create conjugates with specific targeting mechanisms. This strategy is particularly useful in addressing the challenge of antibiotic resistance .
Medicinal Chemistry Research
In medicinal chemistry, the imidazole ring is a common feature in drugs targeting various diseases. The specific substituents on “1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole” make it a candidate for the synthesis of novel therapeutic agents. Its structure could be modified to enhance its interaction with biological targets, leading to the development of new medications .
Chemical Synthesis and Optimization
The compound’s unique structure makes it suitable for chemical synthesis and optimization studies. Researchers can explore different synthetic pathways and reaction conditions to improve the yield and purity of the final product. This research can lead to more efficient and cost-effective methods for producing imidazole-based compounds .
Bioactivity Evaluation
“1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole” can be used in bioactivity evaluation studies. By testing its activity against various microorganisms, researchers can determine its potential as an antimicrobial agent. Additionally, its effects on mammalian cells can be assessed to evaluate its safety profile .
Pharmaceutical Drug Design
The structural features of “1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole” make it a valuable scaffold in pharmaceutical drug design. Its benzyl and nitro groups offer points of modification that can be exploited to create drugs with specific pharmacokinetic and pharmacodynamic properties .
Resistance Mechanism Studies
Finally, the compound can be used in studies aimed at understanding the mechanisms of antibiotic resistance. By observing how bacteria interact with and potentially neutralize the compound, scientists can gain insights into the resistance mechanisms. This knowledge is crucial for designing next-generation antibiotics that can bypass or inhibit these resistance pathways .
Safety And Hazards
Zukünftige Richtungen
Piperidines, which are structurally similar to the compound you’re interested in, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-benzyl-4-(dichloromethyl)-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXSXWUOVTBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464153 |
Source


|
| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
CAS RN |
434326-06-4 |
Source


|
| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




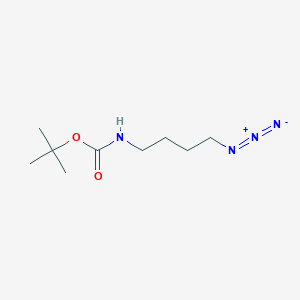
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

